

Introduction: A Profile of 5-Methoxythiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Methoxythiophene-2-carbaldehyde
Cat. No.:	B058258

[Get Quote](#)

5-Methoxythiophene-2-carbaldehyde (CAS No: 35087-46-8; Molecular Formula: C₆H₆O₂S) is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug development.^[1] Its thiophene core is a key structural motif in numerous pharmaceuticals, while the aldehyde and methoxy functionalities provide versatile handles for synthetic elaboration. As with any novel or specialized chemical entity, a thorough and nuanced understanding of its health and safety profile is not merely a regulatory formality but a prerequisite for responsible innovation and the protection of laboratory personnel.

This guide moves beyond a simple recitation of hazard codes to provide a deeper, mechanistic understanding of the potential risks associated with this compound. By synthesizing data from safety data sheets, toxicological literature on analogous structures, and established principles of chemical reactivity, we aim to equip the research professional with the knowledge to conduct risk assessments and implement safe handling protocols grounded in scientific first principles.

Section 1: Toxicological Profile & Mechanistic Insights

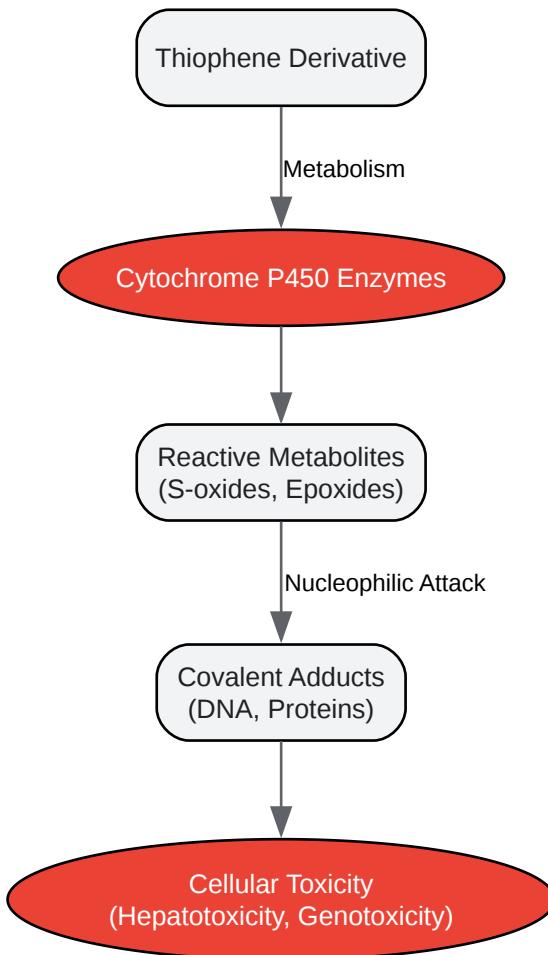
The toxicological profile of **5-Methoxythiophene-2-carbaldehyde** is best understood as a composite of the hazards associated with its two primary functional components: the thiophene ring and the aldehyde group.

Summary of GHS Classification

Globally Harmonized System (GHS) classifications consistently identify **5-Methoxythiophene-2-carbaldehyde** as a hazardous substance requiring careful handling.[\[1\]](#)

Hazard Class	Category	GHS Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

Data sourced from PubChem


CID 15937389.[\[1\]](#)

Mechanistic Basis of Toxicity

The Thiophene Core: A "Structural Alert" for Metabolic Activation

The thiophene ring is considered a "structural alert" in toxicology, primarily due to its potential for metabolic bioactivation by cytochrome P450 (CYP450) enzymes in the liver. This process can transform the relatively inert thiophene into highly reactive, electrophilic metabolites, such as S-oxides and epoxides. These reactive intermediates are capable of forming covalent adducts with cellular macromolecules, including DNA and proteins, which is a primary mechanism of drug-induced hepatotoxicity and potential genotoxicity.

Figure 1: Proposed Bioactivation of the Thiophene Ring

[Click to download full resolution via product page](#)

Caption: Figure 1: Proposed Bioactivation of the Thiophene Ring

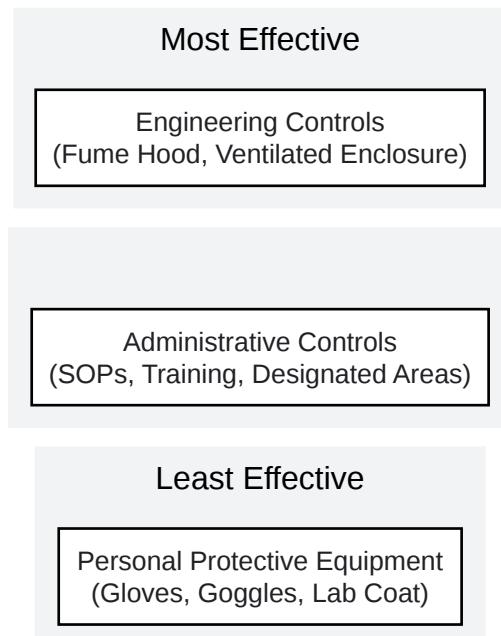
The Aldehyde Group: An Electrophilic Irritant

Independently, the aldehyde functional group is a well-documented source of irritant effects. Aldehydes are electrophilic compounds that can react with biological nucleophiles, particularly the primary amine groups on lysine residues and the thiol groups on cysteine residues within proteins.^[2] This covalent modification can disrupt protein structure and function, leading to cellular stress, an inflammatory response, and the clinical signs of irritation in the skin, eyes, and respiratory tract.^{[3][4]} This reactivity is the mechanistic underpinning for the H315, H319, and H335 hazard statements.

Acute Toxicity Insights

While a specific oral LD₅₀ value for **5-Methoxythiophene-2-carbaldehyde** is not readily available in public literature, data for the parent compound, thiophene-2-carbaldehyde (CAS 98-03-3), provides a valuable reference point. The oral LD₅₀ for thiophene-2-carbaldehyde in rats is reported as 915 mg/kg.^[5] This value places it firmly in GHS Acute Toxicity Category 4 (300 < LD₅₀ ≤ 2000 mg/kg), corroborating the H302 "Harmful if swallowed" classification for the methoxy-substituted derivative. Researchers should assume a similar level of acute oral toxicity for **5-Methoxythiophene-2-carbaldehyde**.

Section 2: Exposure Control and Personal Protection


Given the compound's physical form as a solid powder and its identified hazards, a multi-layered approach to exposure control is mandatory.

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure to hazardous powders is the use of specialized engineering controls.

- **Weighing and Aliquoting:** All handling of the solid compound, especially weighing, must be performed within a containment device. A chemical fume hood is a minimum requirement. However, for highly accurate measurements where air currents can affect balance stability, a ventilated balance enclosure or a powder weighing station that provides a gentle, horizontal airflow is the preferred solution.^[6]
- **Experimental Set-up:** All subsequent manipulations involving the compound, whether in solution or as a solid, should be conducted within a certified chemical fume hood to prevent inhalation of any dusts, aerosols, or vapors.

Figure 2: Hierarchy of Exposure Controls

[Click to download full resolution via product page](#)

Caption: Figure 2: Hierarchy of Exposure Controls

Personal Protective Equipment (PPE)

PPE is essential but should never be used as a substitute for robust engineering controls.

- Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.^[7] If there is a splash hazard, a face shield should be worn in addition to goggles.
- Skin Protection: Wear a flame-retardant laboratory coat. Handle the compound with chemically impermeable gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination. Wash hands thoroughly after removing gloves.
- Respiratory Protection: Under normal operating conditions where engineering controls are properly used, respiratory protection is not typically required. However, in the event of a spill

or control failure, a respirator with an appropriate particulate and organic vapor cartridge may be necessary.

Section 3: Safe Handling, Storage, and Emergency Protocols

Handling and Storage

- **Handling:** Avoid the formation and inhalation of dust.^[7] Use non-sparking tools for transfers. Employ "wet" techniques (e.g., gently wetting the powder with a compatible solvent) where feasible to reduce dust generation.
- **Storage:** Store the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability and safety, store in a dark place under an inert atmosphere at 2-8°C.^[8]
- **Incompatibilities:** Keep away from strong oxidizing agents, strong bases, and strong reducing agents.^[9] The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol.

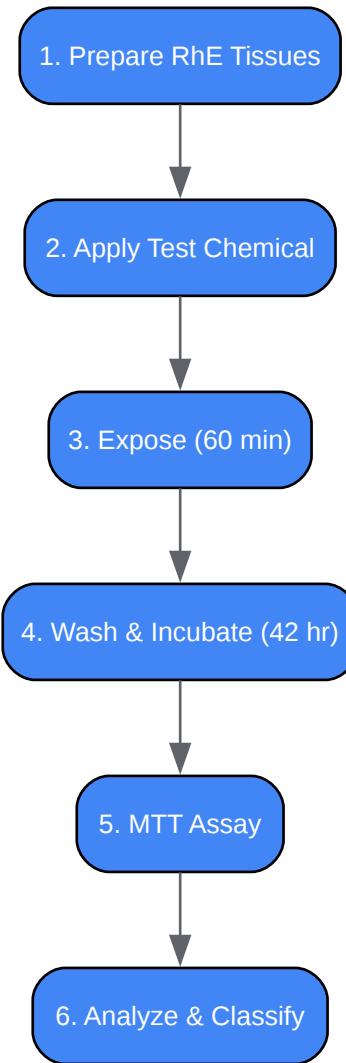
Emergency Procedures

- **Skin Contact:** Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.^[7]
- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.^[7]
- **Inhalation:** Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.^[7]
- **Ingestion:** Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.^[7]
- **Spills:** Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect and place in a suitable, closed container for disposal.

Section 4: Field-Proven Insights: Experimental Protocol for Skin Irritation Assessment

To provide a self-validating system for assessing the skin irritation potential (H315), one can refer to established in vitro methodologies that avoid animal testing. The OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method is the authoritative standard.[7][10][11]

Principle of the OECD TG 439 Assay


This test method uses a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin.[10][12] The test chemical is applied topically to the tissue. Irritant chemicals will damage the cells and reduce cell viability. This is measured quantitatively using a cell viability assay (e.g., MTT assay), where the reduction in mitochondrial activity corresponds to cell death.[11][12]

Abbreviated Experimental Workflow

- Preparation: RhE tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in assay medium.
- Application of Test Substance: A precise amount of **5-Methoxythiophene-2-carbaldehyde** (typically as a solid) is applied directly onto the surface of the RhE tissue. Negative (e.g., PBS) and positive (e.g., 5% Sodium Dodecyl Sulfate) controls are run in parallel.
- Exposure: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes).
- Post-Exposure Incubation: The test substance is washed off, and the tissues are incubated in fresh medium for a longer period (e.g., 42 hours) to allow for the full development of cytotoxic effects.
- Viability Assessment: The tissues are transferred to a solution containing the MTT reagent. Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.
- Data Analysis: The formazan is extracted, and the optical density is measured. The percent viability of the test-chemical-treated tissue is calculated relative to the negative control.

Classification Criteria: If the mean cell viability is $\leq 50\%$, the chemical is classified as a skin irritant (UN GHS Category 2).[\[11\]](#)[\[12\]](#)

Figure 3: Workflow for OECD TG 439 Skin Irritation Test

[Click to download full resolution via product page](#)

Caption: Figure 3: Workflow for OECD TG 439 Skin Irritation Test

Conclusion

5-Methoxythiophene-2-carbaldehyde is a valuable research chemical whose hazards are well-defined and manageable through the consistent application of established safety protocols. Its toxicity profile is driven by the metabolic potential of the thiophene ring and the

electrophilic reactivity of the aldehyde group. By understanding these mechanisms and employing the hierarchy of controls—prioritizing engineering solutions, supplemented by rigorous work practices and appropriate PPE—researchers can handle this compound with a high degree of safety and confidence.

References

- PETA Science Consortium International e.V. (n.d.). IN VITRO METHODS FOR PREDICTING SKIN IRRITATION AND CORROSION.
- ChemicalBook. (2023). **5-Methoxythiophene-2-carbaldehyde** - Safety Data Sheet.
- OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
- Institute for In Vitro Sciences, Inc. (n.d.). Skin Irritation Test (SIT, OECD 439).
- SenzaGen. (n.d.). Skin irritation: OECD TG 439.
- Smolecule. (n.d.). Buy Thiophene-2-carbaldehyde | 98-03-3.
- Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. *Food and Chemical Toxicology*, 99, 40-59.
- Thermo Fisher Scientific. (2024). Thiophenol - SAFETY DATA SHEET.
- Central Drug House (P) Ltd. (n.d.). Thiophene-2-carbaldehyde - Material Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15937389, **5-Methoxythiophene-2-carbaldehyde**.
- Sigma-Aldrich. (2024). Thiophene - SAFETY DATA SHEET. Product Number T31801.
- Ossila Ltd. (2022). Thieno[3,2-b]thiophene - SAFETY DATA SHEET.
- Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. *Chemical Research in Toxicology*, 27(8), 1326-1338.
- MDPI. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. *Molecules*, 25(22), 5348.
- National Institutes of Health. (2013).
- National Institutes of Health. (2003). Metabolism of the polynuclear sulfur heterocycle benzo[b]phenanthro[2,3-d]thiophene by rodent liver microsomes. *Chemical Research in Toxicology*, 16(12), 1581-8.
- EHS, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
- National Institutes of Health. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. *Polymers*, 12(2), 461.
- Pharmaffiliates. (n.d.). **5-Methoxythiophene-2-carbaldehyde**.
- Sigma-Aldrich. (n.d.). **5-Methoxythiophene-2-carbaldehyde** | 35087-46-8.

- LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. *Chemical Research in Toxicology*, 27(7), 1081-1091.
- Thermo Fisher Scientific. (2023). 5-Methylthiophene-2-carboxaldehyde - SAFETY DATA SHEET.
- National Institutes of Health. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones. *Archives of Toxicology*.
- Kůsová, K., & Merglová, V. (2014). IRRITANT COMPOUNDS: ALDEHYDES. *Military Medical Science Letters*, 83(4), 149-158.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Methoxythiophene-2-carbaldehyde | C₆H₆O₂S | CID 15937389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. rroij.com [rroij.com]
- 7. oecd.org [oecd.org]
- 8. 5-Methoxythiophene-2-carbaldehyde | 35087-46-8 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. iivs.org [iivs.org]
- 12. senzagen.com [senzagen.com]
- To cite this document: BenchChem. [Introduction: A Profile of 5-Methoxythiophene-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b058258#health-and-safety-data-for-5-methoxythiophene-2-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com